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  • Product: Ethyl 4-oxoazepane-3-carboxylate hydrochloride
  • CAS: 198419-09-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 4-oxoazepane-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The azepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent conformational flexibility allows for excellent binding to a variety of biological targets, making it a valuable component in the design of novel therapeutics. This guide focuses on a specific, yet underexplored derivative, Ethyl 4-oxoazepane-3-carboxylate hydrochloride. While this compound is not extensively documented in readily available literature, this guide will provide a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route based on established methodologies, and its potential applications in research and development.

As a senior application scientist, the aim is to provide not just a theoretical overview, but a practical guide for researchers. The information herein is synthesized from established principles of organic chemistry and detailed analysis of the synthesis of closely related structural analogs.

Predicted Chemical and Physical Properties

Direct experimental data for Ethyl 4-oxoazepane-3-carboxylate hydrochloride is not widely available. However, based on its structure as a β-keto ester within a cyclic amine, we can predict its key properties.

PropertyPredicted Value
Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
Appearance Likely a white to off-white crystalline solid.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol, and sparingly soluble in less polar solvents.
Melting Point As a hydrochloride salt, it is expected to have a relatively high melting point, likely above 150 °C.
Stability The hydrochloride salt form enhances stability. As a β-keto ester, it may be susceptible to hydrolysis under strong acidic or basic conditions.
pKa The protonated azepane nitrogen would have a pKa in the range of 9-11, typical for secondary ammonium ions.

Synthesis of Ethyl 4-oxoazepane-3-carboxylate Hydrochloride

A robust and scalable synthesis of the azepan-4-one ring system has been reported, which can be adapted to produce the target molecule. The most viable strategy involves the ring expansion of a suitable N-protected piperidone precursor, followed by deprotection to yield the hydrochloride salt.

Overall Synthetic Scheme

Synthetic_Scheme A N-Boc-4-piperidone B N-Boc-ethyl 4-oxoazepane-3-carboxylate A->B  Ethyl diazoacetate, BF3·OEt2   C Ethyl 4-oxoazepane-3-carboxylate hydrochloride B->C  HCl  

Caption: Proposed synthetic pathway to Ethyl 4-oxoazepane-3-carboxylate hydrochloride.

Step-by-Step Experimental Protocol

This protocol is adapted from a well-established industrial synthesis of a related compound, tert-butyl 4-oxoazepane-1-carboxylate.[1]

Part 1: Ring Expansion to form N-Boc-ethyl 4-oxoazepane-3-carboxylate

This key step involves a Lewis acid-catalyzed reaction of an N-protected 4-piperidone with ethyl diazoacetate. The use of the Boc protecting group is crucial for directing the regioselectivity of the ring expansion and preventing unwanted side reactions involving the nitrogen atom.

  • Reaction:

    • To a stirred solution of N-Boc-4-piperidone (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to between -40 °C and -25 °C.

    • Simultaneously, add ethyl diazoacetate (1.2-1.5 equivalents) and a Lewis acid such as boron trifluoride etherate (BF3·OEt2) (1.1-1.4 equivalents) dropwise via two separate addition funnels, maintaining the internal temperature below -25 °C. The slow, simultaneous addition is critical to control the exothermic reaction and minimize the formation of byproducts.

    • After the addition is complete, stir the reaction mixture at this low temperature for an additional 1-2 hours.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of a weak base, such as potassium carbonate (K2CO3), while allowing the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude N-Boc-ethyl 4-oxoazepane-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel if necessary.

Ring_Expansion_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Dissolve N-Boc-4-piperidone in anhydrous solvent B Cool to -40 to -25 °C under inert atmosphere A->B C Slow, simultaneous dropwise addition of: - Ethyl diazoacetate - BF3·OEt2 B->C D Stir at low temperature (1-2 h) C->D E Quench with aq. K2CO3 D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify (chromatography) G->H

Caption: Workflow for the ring expansion synthesis of the protected intermediate.

Part 2: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Reaction:

    • Dissolve the purified N-Boc-ethyl 4-oxoazepane-3-carboxylate (1 equivalent) in a suitable organic solvent such as ethyl acetate or dioxane.

    • Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4 M HCl in dioxane) at room temperature.

    • Stir the mixture for several hours. The hydrochloride salt will typically precipitate out of the solution.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dry under vacuum to yield the final product, Ethyl 4-oxoazepane-3-carboxylate hydrochloride.

Reactivity and Chemical Behavior

The chemical properties of Ethyl 4-oxoazepane-3-carboxylate hydrochloride are dictated by the interplay of its three main functional groups: the secondary amine (as an ammonium salt), the ketone, and the ethyl ester.

  • Keto-Enol Tautomerism: As a β-keto ester, the compound will exist in equilibrium with its enol tautomer. The position of this equilibrium will be influenced by the solvent and pH.

  • Acidity of the α-Proton: The proton at the C3 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. This allows for deprotonation with a suitable base to form an enolate, which can then participate in various C-C bond-forming reactions.

  • Reactions at the Ketone: The ketone at the C4 position can undergo standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions.

  • Reactions at the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or amidation.

  • Reactions at the Nitrogen: The azepane nitrogen, after neutralization of the hydrochloride salt, is a secondary amine and can be N-alkylated or N-acylated to introduce further diversity.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are the expected key features in the NMR and IR spectra of the free base, Ethyl 4-oxoazepane-3-carboxylate.

  • 1H NMR:

    • An ethyl ester pattern: a quartet around 4.2 ppm (O-CH2) and a triplet around 1.3 ppm (CH3).

    • A methine proton at the C3 position, likely a multiplet, shifted downfield due to the adjacent carbonyls.

    • A series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring.

    • A broad singlet for the N-H proton.

  • 13C NMR:

    • Two carbonyl signals for the ketone and the ester, typically in the range of 170-210 ppm.

    • A signal for the O-CH2 of the ester around 60 ppm.

    • Multiple signals in the aliphatic region for the carbons of the azepane ring.

  • IR Spectroscopy:

    • A strong C=O stretching band for the ketone, expected around 1715 cm-1.

    • A strong C=O stretching band for the ester, expected around 1740 cm-1.

    • An N-H stretching band for the secondary amine around 3300-3400 cm-1 (in the free base form).

    • C-H stretching bands in the 2800-3000 cm-1 region.

Applications in Drug Discovery and Research

Azepane derivatives are of great interest in pharmaceutical development.[1] Ethyl 4-oxoazepane-3-carboxylate hydrochloride, as a functionalized building block, offers several opportunities for the synthesis of more complex molecules.

  • Scaffold for Library Synthesis: The multiple reactive sites on the molecule make it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

  • Synthesis of Novel Bioactive Compounds: The azepane ring can serve as a bioisostere for other cyclic systems, and its derivatives have shown a wide range of biological activities.

  • Probing Structure-Activity Relationships (SAR): By modifying the ester, the ketone, and the amine functionalities, researchers can systematically explore the SAR of a lead compound containing this scaffold.

Safety and Handling

As with any chemical, Ethyl 4-oxoazepane-3-carboxylate hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. As a hydrochloride salt, it may be hygroscopic.

Conclusion

While Ethyl 4-oxoazepane-3-carboxylate hydrochloride is not a commercially cataloged compound with readily available data, this guide provides a scientifically grounded pathway for its synthesis and a predictive framework for its chemical properties and reactivity. By leveraging established synthetic methodologies for analogous structures, researchers are equipped with the necessary information to produce and utilize this valuable building block in their drug discovery and development endeavors. The versatility of the azepane scaffold, combined with the reactive handles present in this molecule, offers exciting possibilities for the creation of novel and potent therapeutic agents.

References

  • Huang, Y.-S., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(6), 1325–1329. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-oxoazepane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The azepane scaffold is a privileged structure in medicinal chemistry, frequently inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its conformational flexibility and ability to mimic peptide β-turns.[1] Ethyl 4-oxoazepane-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active azepane derivatives. Robust analytical methodologies are therefore essential for its characterization and quality control during the drug development process. This guide provides a comprehensive overview of the mass spectrometric analysis of ethyl 4-oxoazepane-3-carboxylate, offering field-proven insights into experimental design, from sample preparation to spectral interpretation. We delve into the predicted fragmentation pathways under electron ionization and electrospray ionization, providing a framework for the structural elucidation of this important synthetic intermediate.

Introduction: The Significance of Ethyl 4-oxoazepane-3-carboxylate in Pharmaceutical Development

The seven-membered nitrogen-containing heterocyclic ring system of azepane is a cornerstone in the design of novel therapeutics. Its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Ethyl 4-oxoazepane-3-carboxylate, as a functionalized azepane derivative, serves as a versatile building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.

The synthesis of the azepane ring can be challenging, often involving strategies like ring expansion of piperidines or Dieckmann condensation.[1] Given the intricacies of its synthesis, the unambiguous characterization of intermediates such as ethyl 4-oxoazepane-3-carboxylate is paramount. Mass spectrometry, with its high sensitivity and specificity, stands as a primary analytical tool for confirming the molecular weight and elucidating the structure of this compound.

This guide is structured to provide a holistic understanding of the mass spectrometric analysis of ethyl 4-oxoazepane-3-carboxylate. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, detailing the rationale behind protocol choices and offering a predictive analysis of the fragmentation patterns.

Foundational Principles of Mass Spectrometry for the Analysis of Ethyl 4-oxoazepane-3-carboxylate

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][3] The process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. The choice of ionization technique is critical and depends on the analyte's properties. For a molecule like ethyl 4-oxoazepane-3-carboxylate, both "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) can be employed.

  • Electron Ionization (EI): Typically used in conjunction with GC, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[4] While this can sometimes result in the absence of a prominent molecular ion peak, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique commonly coupled with LC, ESI generates ions from solution with minimal fragmentation.[5] This is particularly useful for confirming the molecular weight of the analyte, as the protonated molecule [M+H]⁺ is often the most abundant ion.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns of ethyl 4-oxoazepane-3-carboxylate are predicted to be influenced by its key functional groups: the cyclic ketone, the ethyl ester, and the azepane ring.

Experimental Design: A Tale of Two Techniques - GC-MS and LC-MS

The choice between GC-MS and LC-MS for the analysis of ethyl 4-oxoazepane-3-carboxylate depends on the specific analytical goal. GC-MS is well-suited for the analysis of volatile and thermally stable compounds, while LC-MS is ideal for less volatile or thermally labile molecules.[6][7] Given the structure of ethyl 4-oxoazepane-3-carboxylate, both techniques are viable, each with its own set of considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high chromatographic resolution and is often coupled with EI, providing rich structural information from fragmentation. However, a key consideration for β-keto esters is their potential for thermal degradation or transesterification in the hot GC inlet.[8]

  • Sample Preparation:

    • Dissolve approximately 1 mg of ethyl 4-oxoazepane-3-carboxylate in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is free of non-volatile residues. If necessary, filter the solution through a 0.22 µm syringe filter.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C (A lower temperature may be trialed to minimize potential degradation).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

ParameterSettingRationale
Inlet Temperature 250 °CTo ensure efficient volatilization of the analyte.
Column HP-5msA versatile, non-polar column suitable for a wide range of organic compounds.
Oven Program 100-280 °CA temperature gradient to ensure good separation and elution of the analyte.
Ionization Energy 70 eVStandard EI energy to induce reproducible fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS, particularly with a soft ionization source like ESI, is an excellent choice for confirming the molecular weight of ethyl 4-oxoazepane-3-carboxylate with minimal fragmentation. It is also a gentler technique, avoiding the high temperatures of a GC inlet.[9]

  • Sample Preparation:

    • Dissolve approximately 1 mg of ethyl 4-oxoazepane-3-carboxylate in 1 mL of a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatograph: Agilent 1260 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.

    • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 5% B, hold for 1 minute.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: m/z 50-500.

ParameterSettingRationale
Column C18A reverse-phase column providing good retention and separation for moderately polar organic molecules.
Mobile Phase Acetonitrile/Water with Formic AcidA common mobile phase system for ESI-MS that promotes protonation of the analyte.
Ionization Mode ESI PositiveThe basic nitrogen in the azepane ring makes the molecule readily protonated.

Decoding the Spectra: Predicted Fragmentation Patterns

The structural elucidation of ethyl 4-oxoazepane-3-carboxylate by mass spectrometry relies on the predictable fragmentation of its functional groups. The molecular formula is C₉H₁₅NO₃, and the predicted molecular weight is approximately 185.10 g/mol .

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙ at m/z 185) is expected to undergo a series of fragmentation reactions.

  • α-Cleavage adjacent to the ketone: This is a characteristic fragmentation for ketones.[10] Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of stable acylium ions.

  • Cleavage of the ethyl ester group: Esters typically fragment via cleavage of the C-O bond, leading to the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) through a McLafferty rearrangement if a gamma-hydrogen is available.[11]

  • Ring cleavage of the azepane moiety: The seven-membered ring can undergo various ring-opening and fragmentation pathways. Cleavage alpha to the nitrogen is a common fragmentation pathway for cyclic amines.[12]

EI_Fragmentation M [M]+• m/z 185 F1 Loss of •OC2H5 m/z 140 M->F1 α-cleavage F2 Loss of C2H5O• (from ester) m/z 140 M->F2 Ester cleavage F3 α-cleavage (ring opening) m/z various M->F3 F4 Loss of CO m/z 157 M->F4 Decarbonylation F6 Loss of •CH2COOC2H5 m/z 84 M->F6 Ring cleavage F5 Loss of C2H4 (McLafferty) m/z 157 F1->F5 Further fragmentation

Caption: Predicted EI fragmentation pathways for ethyl 4-oxoazepane-3-carboxylate.

m/zProposed FragmentFragmentation Pathway
185[C₉H₁₅NO₃]⁺˙Molecular Ion
157[C₈H₁₃NO₂]⁺˙Loss of CO from the ketone or C₂H₄ via McLafferty rearrangement.
140[C₇H₁₀NO₂]⁺Loss of the ethoxy radical (•OC₂H₅) from the ester.
112[C₆H₁₀NO]⁺Further loss of CO from the m/z 140 fragment.
84[C₅H₁₀N]⁺Cleavage of the side chain at the C3 position of the azepane ring.
55[C₃H₃O]⁺ or [C₄H₇]⁺Characteristic fragment for cyclic ketones.[13]
Predicted Electrospray Ionization (ESI) Fragmentation

In positive ion ESI-MS, the primary ion observed is expected to be the protonated molecule, [M+H]⁺, at m/z 186. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation.

  • Protonation Site: The most likely site of protonation is the nitrogen atom of the azepane ring, given its basicity.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to the loss of neutral molecules. Common neutral losses include water (-H₂O, 18 Da) and ethanol (-C₂H₅OH, 46 Da) from the ester group. Ring opening and subsequent fragmentation of the azepane ring are also probable.

ESI_Workflow Analyte Ethyl 4-oxoazepane-3-carboxylate in solution ESI Electrospray Ionization (Positive Mode) Analyte->ESI Precursor [M+H]+ m/z 186 ESI->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Product Ions (e.g., loss of H2O, C2H5OH) CID->Fragments

Caption: Workflow for ESI-MS/MS analysis of ethyl 4-oxoazepane-3-carboxylate.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragmentation Pathway
18616818 (H₂O)Loss of water, potentially from the enol form.
18614046 (C₂H₅OH)Loss of ethanol from the protonated ester.
18615828 (CO)Loss of carbon monoxide from the ketone.
18611274 (C₃H₆O₂)Cleavage involving the ester and part of the ring.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the mass spectrometric data, a self-validating system should be implemented. This involves:

  • Calibration: Regular calibration of the mass spectrometer using a known standard (e.g., PFTBA for GC-MS, or a calibration mix for LC-MS) to ensure mass accuracy.

  • System Suitability: Injecting a known standard of a related compound before and after the sample sequence to verify system performance (e.g., peak shape, retention time, and signal intensity).

  • Internal Standards: For quantitative analysis, the use of a deuterated or ¹³C-labeled internal standard of ethyl 4-oxoazepane-3-carboxylate would provide the most accurate results by compensating for matrix effects and variations in ionization efficiency.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition of the molecular ion and its fragments, HRMS is invaluable.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the mass spectrometric analysis of ethyl 4-oxoazepane-3-carboxylate, a key intermediate in pharmaceutical synthesis. By understanding the principles of GC-MS and LC-MS, and by predicting the likely fragmentation pathways, researchers can confidently characterize this important molecule. The detailed protocols and data interpretation strategies outlined herein serve as a robust starting point for method development and validation.

Future work could involve the synthesis of isotopically labeled standards to develop quantitative assays and the use of advanced MS techniques like ion mobility-mass spectrometry to further probe the compound's gas-phase structure. As the importance of azepane derivatives in drug discovery continues to grow, the analytical methodologies for their characterization will undoubtedly become even more critical.

References

  • PubChem. Ethyl 4-hydroxyisoxazole-3-carboxylate. [Link]

  • Yin, J., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1193–1198. [Link]

  • Kovács, E. R., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 603. [Link]

  • Gomez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14591. [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • Itakura, Y., et al. (2020). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Catalysts, 10(11), 1284. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
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  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Stubbs, J. B., et al. (2023). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. Metabolites, 13(10), 1055. [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Smith, G., et al. (1994). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Accounts of Chemical Research, 27(11), 332–338. [Link]

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Restek. Overcome the Complexities of Analyzing for Sugars by GC-MS. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chen, G., et al. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Chinese Journal of Analytical Chemistry, 36(10), 1363-1367. [Link]

  • Das, P., & Das, S. (2020). Principles and Applications of Clinical Mass Spectrometry. Elsevier.
  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(21), 10648–10655. [Link]

  • Chemistry For Everyone. (2023, July 5). What Are The Applications Of LC-MS In The Pharmaceutical Industry? [Video]. YouTube. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

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  • Problems in Chemistry. (2022, March 21). Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement [Video]. YouTube. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Molecular Docking Studies of Azepane Derivatives

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure provides an excellent framework for the development of novel therapeutics with diverse pharmacological activities.[3] Azepane derivatives have demonstrated potential as anticancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory agents, with over 20 drugs containing this motif approved by the FDA.[1] The conformational flexibility of the azepane ring allows for broad exploration of chemical space, making it a valuable component in the design of compounds that can effectively interact with a variety of biological targets.

Molecular docking is a powerful computational technique that plays a pivotal role in structure-based drug design.[4] It predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a macromolecule (receptor), providing insights into the binding affinity and interaction patterns.[4] For azepane derivatives, molecular docking is an indispensable tool for elucidating their mechanism of action, guiding lead optimization, and predicting potential off-target effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with azepane derivatives, from initial setup to in-depth analysis of the results.

Pre-Docking Preparations: Laying the Foundation for Accurate Predictions

The accuracy of molecular docking results is highly dependent on the meticulous preparation of both the ligand (azepane derivative) and the receptor (protein target). This preparatory phase is crucial for ensuring that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation

The three-dimensional structure of the azepane derivative is the starting point for ligand preparation. The goal is to generate a low-energy, 3D conformation of the molecule.

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching and Conversion to 3D:

    • Utilize a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of the azepane derivative.

    • Export the structure in a suitable format (e.g., MOL, SDF).

    • Use a molecular modeling program (e.g., Avogadro, PyMOL) to convert the 2D structure into a 3D conformation.

  • Energy Minimization:

    • Perform energy minimization on the 3D structure to relieve any steric clashes and find a stable conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94, UFF).

    • Causality: This step is critical because the initial 3D conversion may not represent the most energetically favorable conformation. An unstable, high-energy conformation will lead to inaccurate docking scores and binding pose predictions.

  • File Format Conversion:

    • Save the energy-minimized ligand structure in the PDBQT file format, which is required by AutoDock Vina and other popular docking software. This format includes atomic coordinates, partial charges, and atom type definitions. Various tools, including AutoDockTools, can perform this conversion.

Receptor Preparation

The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), serves as the starting point for receptor preparation. The primary objective is to clean the PDB file and prepare it for the docking simulation.

Experimental Protocol: Receptor Preparation

  • PDB File Acquisition:

    • Download the crystal structure of the target protein from the PDB ([Link]). Choose a high-resolution structure, preferably with a co-crystallized ligand, as this can help in defining the binding site.

  • Receptor Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-factors that are not relevant to the binding of the azepane derivative.

    • If the crystal structure contains a co-crystallized ligand, it can be used to define the binding site and should be saved as a separate file for validation purposes.

  • Adding Hydrogen Atoms and Assigning Charges:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges to each atom of the protein. Gasteiger charges are commonly used for this purpose.

    • Causality: The addition of hydrogens and the assignment of correct protonation states and charges are essential for accurately calculating the electrostatic and hydrogen bonding interactions between the ligand and the receptor, which are major contributors to the binding energy.

  • File Format Conversion:

    • Save the prepared receptor structure in the PDBQT file format.

Molecular Docking Workflow: A Step-by-Step Guide

With the ligand and receptor prepared, the molecular docking simulation can be performed. AutoDock Vina is a widely used and effective open-source program for this purpose.[5]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the active site of the receptor. The size and center of the grid box should be sufficient to allow the azepane derivative to move and rotate freely within the binding pocket.

    • If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its coordinates.

    • Causality: The grid box defines the search space for the docking algorithm. A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking simulation.

  • Configuration File Setup:

    • Create a configuration file (e.g., conf.txt) that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform a conformational search of the ligand within the defined grid box, calculating the binding affinity for different poses.

  • Output Analysis:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the azepane derivative, ranked by their binding affinity scores (in kcal/mol).

G cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (Azepane Derivative) grid_box Grid Box Definition ligand_prep->grid_box Energy-minimized ligand (PDBQT) receptor_prep Receptor Preparation (Protein Target) receptor_prep->grid_box Cleaned receptor (PDBQT) config_file Configuration File Setup grid_box->config_file run_vina Run AutoDock Vina config_file->run_vina analyze_results Analyze Binding Affinity & Poses run_vina->analyze_results Docking output file visualize Visualize Interactions analyze_results->visualize validate Validate Docking Protocol analyze_results->validate

Caption: Molecular Docking Workflow for Azepane Derivatives.

Post-Docking Analysis: Interpreting the Results

The analysis of docking results involves evaluating the predicted binding affinities and poses to gain insights into the molecular interactions driving the ligand-receptor recognition.

Binding Affinity and Pose Analysis

The primary output of a docking simulation is a set of ligand poses ranked by a scoring function, which estimates the binding affinity.[4] For AutoDock Vina, the binding affinity is reported in kcal/mol, with more negative values indicating a stronger predicted binding.

It is crucial to analyze not only the top-ranked pose but also other low-energy poses, as they may represent alternative binding modes. The root-mean-square deviation (RMSD) between different poses can be calculated to assess the conformational clustering of the predicted binding modes.

Visualization of Interactions

Visualizing the ligand-receptor complex is essential for understanding the specific molecular interactions that stabilize the binding. Software such as PyMOL or Chimera can be used to visualize the docked poses and identify key interactions, including:

  • Hydrogen bonds: These are critical for molecular recognition and contribute significantly to binding affinity.

  • Hydrophobic interactions: The nonpolar regions of the azepane derivative and the receptor can interact favorably.

  • π-π stacking: If the azepane derivative contains aromatic rings, these can interact with aromatic residues in the active site.

  • Salt bridges: Ionic interactions between charged groups on the ligand and receptor can also play a role.

G cluster_ligand Azepane Derivative receptor Receptor Active Site azepane_ring Azepane Ring receptor->azepane_ring Hydrophobic Interactions substituent1 Substituent 1 (e.g., Aromatic Ring) receptor->substituent1 π-π Stacking substituent2 Substituent 2 (e.g., H-bond donor/acceptor) receptor->substituent2 Hydrogen Bonds

Caption: Key Interactions of Azepane Derivatives in a Receptor Binding Site.

Quantitative Data and Validation

The credibility of molecular docking studies hinges on the validation of the chosen protocol. One common method is to re-dock a co-crystallized ligand into the active site of its receptor. A successful docking protocol should be able to reproduce the experimentally determined binding pose with a low RMSD (typically < 2.0 Å).

The following table presents hypothetical, yet representative, docking results for a series of azepane derivatives against a protein kinase target, illustrating how quantitative data can be organized for comparative analysis.

Compound IDAzepane Substitution PatternBinding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting Residues
AZ-0013-phenyl-8.5250Leu78, Val83, Ala146
AZ-0024-(4-hydroxyphenyl)-9.295Leu78, Val83, Asp145
AZ-0033-benzyl-8.2350Leu78, Val83, Met144
AZ-0044-(pyridin-4-yl)-9.560Leu78, Val83, Asp145
ControlStaurosporine-10.120Cys99, Glu97, Leu78

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

Molecular docking is a valuable computational tool in the study of azepane derivatives for drug discovery. By providing insights into their binding modes and affinities, it enables the rational design and optimization of this important class of molecules. The protocols and guidelines presented in this application note offer a robust framework for conducting reliable and informative molecular docking studies. Future advancements in scoring functions, the incorporation of receptor flexibility, and the integration of machine learning approaches will further enhance the predictive power of molecular docking, accelerating the discovery of novel azepane-based therapeutics.

References

  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • Ghanem, A., Nossier, A., El-Sayed, M., & El-Hallouty, S. (2022). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 27(21), 7205.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Potdar, S., Sharma, P., Pal, N., & Kumar, A. (2024). Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma.
  • Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-589.
  • Reymond, J. L., et al. (2021). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 64(9), 5895-5906.
  • El-Sayed, N. F., et al. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Scientific Reports, 14(1), 3588.
  • Gnanavel, S., et al. (2020). Synthesis, pharmacological evaluations, and molecular docking studies on a new 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework. Chemical Biology & Drug Design, 96(2), 825-835.
  • Molecular docking study of heterocyclic compounds. (n.d.).
  • Molecular docking interactions of the best binding energy (A) Diazepine... (n.d.).
  • Adeniji, S. E., Uba, S., & Uzairu, A. (2019).
  • S, S., & K, S. (2022). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal, 16.
  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 103, 129699.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Gunasekaran, K., et al. (2022). Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences, 23(8), 4237.
  • Opo, F. A., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 569-589.
  • Jones, K. (2024). Assistant Editor – RSC Advances Blog. RSC Blogs.
  • Akintelu, S. A., et al. (2017). Binding energy predictions and molecular docking studies on 2-vinylbicyclo [2.1.1]hex-2-ene, 3-methyl-6-hepten-1-ol and 2-ethyl-1-hexene steroidal receptors in Acalypha wilkesiana. Semantic Scholar.

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Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 4-Oxoazepane-3-carboxylate

Introduction: The Azepane Scaffold in Modern Kinase Inhibitor Design Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key challenge in this field is the design of inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles. The choice of the core chemical scaffold is paramount in achieving these desired properties.[2]

Seven-membered heterocyclic rings, such as azepanes, have garnered significant attention in medicinal chemistry due to their unique conformational properties and their presence in numerous FDA-approved drugs.[3][4] The azepane scaffold offers a three-dimensional architecture that can effectively probe the ATP-binding pocket of kinases, often leading to enhanced binding affinity and selectivity compared to flatter, more rigid ring systems.[5] This application note provides a detailed guide for the synthesis of a novel, potent, and selective kinase inhibitor based on the versatile starting material, ethyl 4-oxoazepane-3-carboxylate. We will explore the rationale behind the synthetic strategy and provide detailed, step-by-step protocols for the key transformations.

Rationale for Employing Ethyl 4-Oxoazepane-3-carboxylate

Ethyl 4-oxoazepane-3-carboxylate is an attractive starting material for the synthesis of kinase inhibitors for several key reasons:

  • Bifunctional Nature: The presence of a ketone at the 4-position and an ester at the 3-position allows for sequential and regioselective functionalization. The ketone is a handle for introducing diversity elements through reactions like reductive amination, while the ester can be hydrolyzed and coupled to other fragments.

  • Conformational Flexibility: The seven-membered azepane ring can adopt multiple low-energy conformations, allowing the resulting inhibitor to adapt optimally to the topology of the kinase active site.

  • Chiral Potential: The carbon at the 3-position is a stereocenter, offering the potential for chiral resolution and the synthesis of enantiomerically pure inhibitors, which is often crucial for maximizing potency and minimizing off-target effects.

This guide will focus on the synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, a clinically validated target in B-cell malignancies.[6][7] The synthetic strategy is designed to be modular, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-stage process, beginning with the functionalization of the 4-oxo position of ethyl 4-oxoazepane-3-carboxylate via reductive amination. This is followed by the coupling of a key pharmacophore to the azepane nitrogen. The final stage involves the elaboration of the ester functionality at the 3-position to install the hinge-binding motif.

G cluster_0 Stage 1: Functionalization of the 4-Oxo Position cluster_1 Stage 2: N-Arylation cluster_2 Stage 3: Amide Coupling A Ethyl 4-oxoazepane-3-carboxylate B Intermediate 1: 4-Aminoazepane derivative A->B Reductive Amination C Intermediate 2: N-Aryl-4-aminoazepane B->C Buchwald-Hartwig Amination D Intermediate 3: Carboxylic Acid C->D Ester Hydrolysis E Final Product: BTK Inhibitor D->E Amide Bond Formation SAR cluster_SAR Key SAR Points A Azepane Nitrogen Substituent (R1) A_desc Influences interactions in the 'back pocket' of the ATP-binding site. Larger, hydrophobic groups may increase potency and selectivity. A->A_desc B 4-Amino Substituent (R2) B_desc Projects into the solvent-exposed region. Can be modified to improve solubility and pharmacokinetic properties. B->B_desc C 3-Amide Moiety (R3) C_desc Forms critical hydrogen bonds with the kinase hinge region. Heterocyclic moieties like pyrazoles are often optimal. C->C_desc

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-oxoazepane-3-carboxylate

Welcome to the technical support center for the synthesis of ethyl 4-oxoazepane-3-carboxylate and its N-protected analogues. This guide is designed for researchers, chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 4-oxoazepane-3-carboxylate and its N-protected analogues. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and understand the underlying chemical principles.

Troubleshooting Guide: Impurity Identification and Resolution

This section addresses specific issues you may encounter during the synthesis, work-up, and purification of ethyl 4-oxoazepane-3-carboxylate.

Question 1: My reaction seems to have worked, but after purification, my yield is very low and I've isolated a significant amount of a lower molecular weight byproduct. My NMR shows the loss of the ethyl carboxylate group. What is happening and how can I prevent it?

Answer:

You are likely observing the decarboxylation of your target β-keto ester to form 4-oxoazepane (or its N-protected derivative). This is one of the most common side reactions in the synthesis of this and related compounds.

Causality:

The product, ethyl 4-oxoazepane-3-carboxylate, is a β-keto ester. The presence of the ketone at the β-position to the ester makes the molecule susceptible to hydrolysis and subsequent decarboxylation, particularly under acidic conditions or at elevated temperatures. The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and ethanol.[1][2]

Workflow for Decarboxylation:

A Ethyl 4-oxoazepane-3-carboxylate (β-Keto Ester) B Acid or Base Catalyzed Hydrolisis A->B H₂O C 4-Oxoazepane-3-carboxylic acid (β-Keto Acid) B->C D Heat (Δ) C->D E 4-Oxoazepane (Decarboxylated Product) D->E F CO2 + EtOH D->F Loss of CO₂

Caption: Mechanism of Decarboxylation.

Identification of the Impurity:

The decarboxylated product, N-Boc-4-oxoazepane, has been well-characterized. You can identify it by comparing your NMR data to the literature values.

CompoundKey ¹H-NMR Signals (CDCl₃, ppm)[3]
N-Boc-4-oxoazepane δ 3.45−3.47 (m, 4H), 2.49−2.52 (m, 4H), 1.62−1.64 (m, 2H), 1.44−1.36 (s, 9H)

Troubleshooting Protocol:

  • Maintain a Low Temperature: During work-up and purification, keep the temperature as low as possible. Avoid heating the crude product for extended periods.

  • Neutral pH: Ensure that the pH of your aqueous washes is neutral or slightly basic. Acidic conditions, such as an acid wash to remove basic impurities, can promote hydrolysis and subsequent decarboxylation.

  • Purification Conditions:

    • Column Chromatography: Use a neutral stationary phase like silica gel. Elute with a solvent system that allows for rapid separation, such as a gradient of ethyl acetate in hexanes.[4] Prolonged exposure to silica gel can sometimes cause degradation of sensitive compounds.

    • Distillation: If your product is thermally stable enough for distillation, perform it under high vacuum to keep the boiling point as low as possible.

Question 2: I am attempting a Dieckmann condensation to form the azepane ring, but my main product appears to be the unreacted starting diester. What could be the issue?

Answer:

The Dieckmann condensation is an intramolecular Claisen condensation that requires a full equivalent of a strong base to drive the equilibrium towards the cyclized product.[5] Incomplete reaction is often due to issues with the base or reaction conditions.

Causality:

The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then attacks the other ester carbonyl. The resulting cyclic β-keto ester is more acidic than the starting diester and is deprotonated by the alkoxide base. This final deprotonation step is essentially irreversible and drives the reaction to completion.[6] If the base is not strong enough, is wet, or is used in catalytic amounts, the reaction will not proceed efficiently.

Troubleshooting Protocol:

  • Choice of Base: Use a strong, non-nucleophilic base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).[1]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure your solvent is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Water will quench the base and can hydrolyze the starting material and product.[7]

  • Freshly Prepared/Purified Base: Commercially available strong bases can degrade upon storage. It is best to use freshly opened bottles or to purify/titrate the base before use. For example, potassium tert-butoxide can be sublimed.[7]

  • Reaction Temperature: While some Dieckmann condensations require elevated temperatures, starting at a lower temperature (e.g., 0 °C or room temperature) and slowly warming can sometimes minimize side reactions.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred over alcoholic solvents when using bases like NaH or LDA.[1]

Reaction Scheme for Dieckmann Condensation:

A Acyclic Amino Diester C Enolate Formation A->C 1. Base D Intramolecular Cyclization C->D E Cyclic β-Keto Ester Product D->E F Deprotonation of Product E->F Base G Acidic Workup F->G G->E Final Product

Caption: Key steps in the Dieckmann condensation.

Question 3: My NMR spectrum is complex, with broad signals and peaks that don't correspond to the starting material or the expected product. I suspect I have formed the hydrolyzed dicarboxylic acid. How can I confirm this and salvage my product?

Answer:

Hydrolysis of one or both of the ester groups in your starting material or product is a common issue, especially if your reaction conditions are not strictly anhydrous or if the work-up involves prolonged exposure to acidic or basic aqueous solutions.

Causality:

Ester hydrolysis can be catalyzed by both acid and base. The presence of water in your reaction mixture, or during aqueous work-up, can lead to the formation of the corresponding carboxylic acid(s).

Identification of the Impurity:

The hydrolyzed product will have distinct analytical features:

  • NMR Spectroscopy:

    • ¹H NMR: The characteristic quartet and triplet of the ethyl group will disappear and be replaced by a broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm).[8]

    • ¹³C NMR: The signals for the ethyl group carbons (~60 ppm and ~14 ppm) will be absent, and the carbonyl carbon of the carboxylic acid will have a chemical shift similar to that of the ester carbonyl.

  • Mass Spectrometry: The molecular weight of the hydrolyzed product will be 28 amu lower than the corresponding ethyl ester. Carboxylic acids often show characteristic fragmentation patterns, such as the loss of water (M-18) and the loss of the carboxyl group (M-45).[9]

  • Solubility: The carboxylic acid will be more polar than the ester and may be soluble in aqueous base.

Troubleshooting and Recovery Protocol:

  • Confirmation: To confirm the presence of a carboxylic acid, you can perform a simple extraction. Dissolve a small sample of your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate. The carboxylic acid impurity will be extracted into the aqueous layer. Acidification of the aqueous layer (e.g., with dilute HCl) should cause the carboxylic acid to precipitate or allow it to be extracted back into an organic solvent.

  • Re-esterification: If the main impurity is the hydrolyzed starting material, you can attempt to re-esterify it before proceeding with the cyclization. Standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid), can be used.

  • Purification: If the hydrolyzed product is a minor impurity, it can often be removed by column chromatography. Due to its higher polarity, it will typically have a lower Rf value than your desired ester product. A solvent system of ethyl acetate in hexanes is a good starting point.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal N-protecting group for this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is frequently used and is a good choice for several reasons.[3][10] It is stable to the basic conditions of the Dieckmann condensation and can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent).[11] The Boc group also provides good solubility in many organic solvents.

Q2: I am using the ring expansion route with ethyl diazoacetate. What are the key safety precautions and potential side reactions?

A2: The primary safety concern is the use of ethyl diazoacetate (EDA), which is a potentially explosive and toxic compound.[12][13] It is recommended to generate it in situ or use a commercially prepared solution with appropriate safety measures. The reaction is also often carried out at low temperatures (-40 to -25 °C) to control the reaction rate and minimize side reactions.[3] Side reactions can include the formation of pyrazoline derivatives and other insertion byproducts.[12]

Q2: My final product is an oil, but the literature reports a solid. What should I do?

A3: It is not uncommon for compounds to be isolated as oils, even if they are reported as solids, especially if minor impurities are present that inhibit crystallization. First, ensure your product is pure by NMR and/or LC-MS. If it is pure, you can try to induce crystallization by:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil.

  • Seeding: If you have a small crystal of the product, add it to the oil.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold hexanes or pentane) and stir vigorously. This can both purify the product and induce crystallization.

Q4: Can I perform this synthesis without an N-protecting group?

A4: While possible, it is more challenging. The free amine of the starting materials can act as a nucleophile and interfere with the desired reaction, leading to a mixture of products including amides and polymeric material. If you are attempting the Dieckmann condensation, the amine could also be deprotonated by the strong base. Using an N-protecting group is highly recommended to ensure a cleaner reaction and higher yield.

References

  • Wang, X., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1274–1278. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry LibreTexts. (2023). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Kovács, L., et al. (2016). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Molecules, 21(7), 897. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2015). Journal of Molecular Catalysis B: Enzymatic, 115, 9-17. [Link]

  • Wankhede, N. S., & Landge, M. G. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22938-22945. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Ring-Expansion Reaction of Isatins with Ethyl Diazoacetate Catalyzed by Dirhodium(II)/DBU Metal-Organic System: En Route to Viridicatin Alkaloids. (2020). The Journal of Organic Chemistry, 85(15), 9876–9885. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2022). Rasayan Journal of Chemistry, 15(1), 474-479. [Link]

  • Davies, H. M., & Denton, J. R. (2009). Selective ring expansion and C−H functionalization of azulenes. Chemical Society Reviews, 38(11), 3061–3071. [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2021). Organic Letters, 23(15), 5896–5900. [Link]

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. (2014). ChemCatChem, 6(4), 989-992. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (2017). Iraqi Journal of Pharmaceutical Sciences, 26(1), 84-93. [Link]

  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Link]

  • Mass Spec 3e Carboxylic Acids. (2020). YouTube. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules, 27(19), 6608. [Link]

  • Ethyl Diazoacetate. (2023). SynOpen, 7(1), 110-113. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2020). Journal of Drug Delivery and Therapeutics, 10(3-s), 269-284. [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Electronic Supplementary Information (ESI). (2015). The Royal Society of Chemistry. [Link]

  • Ethyl diazoacetate synthesis in flow. (2013). Beilstein Journal of Organic Chemistry, 9, 1857–1864. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2016). Organic Syntheses, 93, 247-269. [Link]

  • Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews. [Link]

  • Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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Optimization

Technical Support Center: Ethyl 4-Oxoazepane-3-carboxylate Hydrochloride

Welcome to the dedicated technical support center for ethyl 4-oxoazepane-3-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for ethyl 4-oxoazepane-3-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the handling and use of this compound. As a key building block in modern synthetic chemistry, understanding its properties is crucial for successful experimental outcomes.

Introduction

Ethyl 4-oxoazepane-3-carboxylate hydrochloride is a cyclic β-keto ester containing a seven-membered azepane ring. Its hydrochloride salt form generally enhances water solubility and stability for storage. However, the inherent reactivity of the β-keto ester functionality, coupled with the presence of the acidic hydrochloride, can present challenges in various experimental settings. This guide provides practical, evidence-based solutions to common issues encountered with this compound.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the use of ethyl 4-oxoazepane-3-carboxylate hydrochloride, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor or Inconsistent Solubility

Symptom: You are unable to achieve a clear solution of ethyl 4-oxoazepane-3-carboxylate hydrochloride at your desired concentration in a specific solvent.

Root Cause Analysis: The solubility of this compound is highly dependent on the solvent's polarity, its ability to form hydrogen bonds, and the ambient temperature. As a hydrochloride salt, it possesses ionic character, favoring polar, protic solvents. However, the ethyl ester and the azepane ring contribute to some lipophilicity, leading to solubility in certain organic solvents.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting solubility issues.

Recommended Solvents and Qualitative Solubility:

SolventPolarityTypeExpected SolubilityNotes
WaterHighProticSolubleThe hydrochloride salt enhances aqueous solubility.
MethanolHighProticSolubleGood choice for creating stock solutions.
EthanolHighProticSolubleSimilar to methanol, may require slight warming for higher concentrations.
Isopropanol (IPA)MediumProticModerately SolubleSolubility is lower than in methanol or ethanol.
Acetonitrile (ACN)MediumAproticSparingly SolubleMay require heating.
Dimethylformamide (DMF)HighAproticSolubleGood for reaction medium, but high boiling point can complicate product isolation.
Dimethyl sulfoxide (DMSO)HighAproticSolubleExcellent solvent for many compounds, but can be difficult to remove.[1]
AcetoneMediumAproticSparingly SolubleCan be used for precipitation/crystallization.
Dichloromethane (DCM)LowAproticInsolubleNot a suitable solvent.
Toluene / HexanesVery LowNonpolarInsolubleNot suitable solvents.

Experimental Protocol for Solubility Testing:

  • Preparation: Weigh 10 mg of ethyl 4-oxoazepane-3-carboxylate hydrochloride into a glass vial.

  • Solvent Addition: Add the chosen solvent in 100 µL increments.

  • Observation: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Heating: If the solid does not dissolve at room temperature after adding 1 mL of solvent, gently warm the vial (e.g., to 40-50 °C) with continued agitation.

  • Documentation: Record the volume of solvent required to achieve a clear solution.

Issue 2: Compound Degradation During Experiment or Storage

Symptom: You observe the appearance of new spots on TLC, unexpected peaks in HPLC or NMR, or a decrease in the yield of your desired product over time.

Root Cause Analysis: The primary degradation pathways for β-keto esters are hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.[2] These reactions can be catalyzed by acid or base and are accelerated by heat. As a hydrochloride salt, aqueous solutions of the compound will be acidic, which can promote hydrolysis.

Key Degradation Pathways:

  • Ester Hydrolysis: The ethyl ester is cleaved in the presence of water to form the corresponding carboxylic acid (4-oxoazepane-3-carboxylic acid) and ethanol. This is often the rate-limiting step.

  • Decarboxylation: The resulting β-keto acid is unstable and can readily lose carbon dioxide upon gentle heating to yield azepan-4-one.[3]

Degradation_Pathway start Ethyl 4-oxoazepane-3-carboxylate HCl hydrolysis Ester Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis intermediate 4-Oxoazepane-3-carboxylic acid hydrolysis->intermediate decarboxylation Decarboxylation (Heat) intermediate->decarboxylation product Azepan-4-one + CO₂ decarboxylation->product

Caption: Primary degradation pathway of ethyl 4-oxoazepane-3-carboxylate.

Preventative Measures and Solutions:

  • pH Control: The stability of β-keto acids is pH-dependent. Maintaining a neutral to slightly alkaline pH can help stabilize the carboxylate anion, which is less prone to decarboxylation. However, basic conditions can also catalyze ester hydrolysis. For reactions, it is crucial to consider the pH of the reaction mixture.

  • Temperature Management: Avoid prolonged heating of solutions containing the compound, especially under acidic or basic conditions. If a reaction requires elevated temperatures, minimize the reaction time and monitor for degradation by TLC or HPLC. For the synthesis of related compounds, reactions are often carried out at low temperatures.[3]

  • Aqueous Solutions: Prepare aqueous solutions fresh and consider using buffered solutions if the experimental conditions allow. For long-term storage, it is best to store the compound as a solid.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place. The hydrochloride salt may be hygroscopic.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I store ethyl 4-oxoazepane-3-carboxylate hydrochloride?

A: As a solid, it should be stored in a tightly sealed container, protected from moisture and light, at room temperature. Due to its potential hygroscopicity as a hydrochloride salt, storage in a desiccator is recommended. Avoid storing in humid environments.

Q2: My compound has turned into a sticky solid or oil. What happened?

A: This is likely due to the absorption of atmospheric moisture. Hydrochloride salts can be hygroscopic, and the absorbed water can lead to a change in the physical state of the compound. This can also accelerate degradation. It is crucial to handle the compound in a dry environment (e.g., in a glove box or under a stream of inert gas) if possible and to store it properly.

Q3: Can I use a base to free the amine from its hydrochloride salt?

A: Yes, you can neutralize the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate, or sodium carbonate) to obtain the free base form. However, be aware that the free base may have different solubility and stability profiles. The β-keto ester functionality is susceptible to base-catalyzed reactions, so a mild, non-nucleophilic base is recommended if you wish to avoid side reactions. The choice of base will depend on the subsequent reaction conditions.

Q4: What is the best way to purify this compound if it contains impurities?

A: Recrystallization is a common and effective method for purifying hydrochloride salts. A suitable solvent system would be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/ether or methanol/acetone, may be effective. Dissolve the compound in a minimal amount of the more polar solvent (e.g., ethanol) at an elevated temperature, and then slowly add the less polar solvent (e.g., ether) until the solution becomes slightly turbid. Allow the solution to cool slowly to promote the formation of pure crystals.

Experimental Protocol for Recrystallization:

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the crude compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q5: What are the expected peaks in the 1H NMR spectrum for this compound?

  • A triplet and a quartet corresponding to the ethyl group of the ester.

  • Multiple multiplets in the aliphatic region corresponding to the protons on the azepane ring.

  • A signal for the proton at the 3-position, which is adjacent to two carbonyl groups and will likely be a downfield singlet or a multiplet depending on the enol content and coupling.

  • A broad signal corresponding to the N-H proton of the protonated amine, which may exchange with D₂O.

For a closely related compound, ethyl 4-piperidinecarboxylate, the 1H NMR spectrum shows a triplet for the methyl group of the ethyl ester around 1.25 ppm and a quartet for the methylene group around 4.13 ppm. The protons on the piperidine ring appear as multiplets between 1.46 and 3.09 ppm.[4]

References

  • SGT Life Sciences. (n.d.). Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate. Retrieved from [Link]

  • Yin, J., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1195–1200. [Link]

  • AK Lectures. (2015). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • European Pharmacopoeia. (2023). Hygroscopicity. In European Pharmacopoeia (11th ed.).
  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Control in Ethyl Diazoacetate Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling ethyl diazoacetate (EDA) reactions. As a highly versatile and powerful reagent, EDA is critical in modern synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling ethyl diazoacetate (EDA) reactions. As a highly versatile and powerful reagent, EDA is critical in modern synthesis, particularly for creating cyclopropanes and other key intermediates in drug development.[1] However, its utility is matched by its significant thermal hazards. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for maintaining precise temperature control, ensuring not only the safety of your experiments but also the integrity and reproducibility of your results.

Section 1: Understanding the Thermal Risks of Ethyl Diazoacetate (EDA)

A foundational understanding of EDA's thermal properties is non-negotiable for any scientist working with this compound. This section breaks down the inherent risks and the chemical behavior of EDA under thermal stress.

Frequently Asked Questions: EDA Thermal Hazards

Q: What makes ethyl diazoacetate (EDA) a hazardous reagent?

A: The primary hazard of EDA lies in its potential for rapid, exothermic decomposition, which can be explosive.[2] Diazo compounds are energy-rich molecules that can release nitrogen gas (N₂) upon decomposition, leading to a rapid increase in pressure and temperature if not controlled.[3][4] This decomposition can be initiated by heat, strong acids, or certain metals. Higher temperatures, in particular, should be avoided as they can lead to thermal runaway, where the rate of heat generation from the decomposition reaction exceeds the rate of heat removal, potentially causing a violent reaction or explosion.[2][3]

Q: At what temperature does EDA begin to decompose?

A: EDA's decomposition is highly temperature-dependent. While it can be handled safely at low temperatures, the rate of thermal decomposition accelerates significantly as the temperature rises.[5]

  • Initiation of Decomposition: High-quality thermal data from Accelerating Rate Calorimetry (ARC) on related diazo compounds like ethyl (phenyl)diazoacetate show that decomposition can initiate at temperatures as low as 60°C.[3][6]

  • Kinetics of Decomposition: Studies in microreactors show a dramatic increase in decomposition rate with temperature. For instance, to reach a 10% thermal decomposition of EDA, it takes approximately 25 minutes at 100°C, but only 1.6 minutes at 130°C.[5] To achieve 50% decomposition, it takes 35 minutes at 120°C (393 K) but just 3 minutes at 150°C (423 K).[5] Therefore, maintaining a low and stable reaction temperature is crucial to minimize this undesired side reaction.

Q: What are the chemical byproducts of EDA thermal decomposition?

A: The thermal decomposition of EDA proceeds through the formation of a highly reactive ethoxycarbonylcarbene intermediate after the loss of nitrogen gas.[3][5] This carbene can then react with itself or other EDA molecules. The main, well-characterized byproducts are diethyl fumarate (DEF) and diethyl maleate (DEM), which are cis-trans isomers formed from the dimerization of the carbene intermediate.[5] The presence of these "dimers" in your product mixture is a strong indicator that the reaction temperature was too high, leading to significant thermal decomposition of your starting material.[5]

Data Summary: Thermal Properties of Ethyl Diazoacetate

The following table summarizes key quantitative data related to the thermal stability of EDA and similar diazo compounds.

ParameterValueSignificance & Source
Enthalpy of Decomposition (ΔHD) Approx. -102 kJ/molThis value represents the heat released during decomposition. A high negative value indicates a strongly exothermic process with the potential for significant temperature rise.[3][4]
Decomposition Onset (Tonset) Varies; can initiate as low as 60°CDetermined by techniques like DSC and ARC, this is the temperature at which self-heating begins. Operating near or above this temperature is extremely dangerous.[3][6]
Time to 10% Decomposition ~25 min @ 100°CThis kinetic data highlights the importance of reaction time at a given temperature. Even at moderately elevated temperatures, significant reagent loss can occur.[5]
Time to 10% Decomposition ~1.6 min @ 130°CIllustrates the exponential increase in decomposition rate with temperature, emphasizing the need for precise control.[5]
Maximum Recommended Pot Temperature (Distillation) 35°C (at 20 mm Hg)During workup, concentrating EDA solutions at elevated temperatures is hazardous. This guideline from established procedures minimizes decomposition risk.[2]
Diagram: EDA Thermal Decomposition Pathway

This diagram illustrates the process by which EDA decomposes under thermal stress to form carbene intermediates and subsequent dimer byproducts.

EDA_Decomposition EDA Ethyl Diazoacetate (EDA) N₂CHCO₂Et Carbene Ethoxycarbonylcarbene :CHCO₂Et EDA->Carbene Δ (Heat) - N₂ N2 Nitrogen Gas (N₂) Dimers Dimers (Diethyl Fumarate & Diethyl Maleate) Carbene->Dimers Dimerization

Caption: Thermal decomposition pathway of Ethyl Diazoacetate (EDA).

Section 2: Troubleshooting Temperature Control in Batch Reactions

Even with careful planning, experimental challenges can arise. This section provides a question-and-answer guide to troubleshoot common temperature control issues during batch reactions involving EDA.

Troubleshooting Guide

Q: My reaction temperature is spiking unexpectedly after adding the catalyst. What's happening and how do I fix it?

A: A rapid temperature spike, or "exotherm," is a classic sign of a potential runaway reaction.

  • Causality: This typically occurs for two reasons:

    • Reagent Accumulation: You may have added the EDA too quickly before the catalyst could initiate the desired reaction. The unreacted, unstable EDA accumulates. When the reaction finally starts, this large amount of EDA reacts all at once, releasing a burst of energy that overwhelms your cooling system.

    • Highly Exothermic Reaction: The desired catalytic reaction itself is highly exothermic. The rate of catalyst addition or the concentration of reagents is too high, generating heat faster than it can be removed.[7]

  • Immediate Actions (Safety First):

    • Stop Reagent Addition: Immediately cease adding any more reagents, especially EDA or the catalyst.

    • Maximize Cooling: Ensure your cooling system (ice bath, cryostat) is running at maximum capacity. If safe, add more coolant (e.g., dry ice to an acetone bath).

    • Increase Stirring: If possible, increase the stirring rate to improve heat transfer to the reactor walls and cooling jacket.

  • Preventative Measures:

    • Slow, Controlled Addition: Use a syringe pump for the slow, continuous addition of EDA. This prevents accumulation and ensures it reacts as it's added.

    • Pre-cool the Reactor: Cool the reaction vessel to a temperature below your target reaction temperature before starting the EDA addition.

    • Perform Calorimetry Studies: Before scaling up, use reaction calorimetry (RC1) to measure the heat of reaction and determine a safe addition rate.[7]

Q: I'm observing significant gas evolution (N₂), and my product yield is low. How is this related to temperature?

A: Vigorous, uncontrolled gas evolution is a direct sign of EDA decomposition, not the desired reaction.

  • Causality: As established, EDA decomposes into a carbene and nitrogen gas, a process that is exponentially accelerated by heat.[5] If you see excessive bubbling, it means your reaction temperature is too high, causing the EDA to decompose before your catalyst can use it in the intended reaction. This directly leads to lower yields of your desired product.

  • Solution:

    • Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed within the reaction mixture (not touching the vessel wall).

    • Lower the Reaction Temperature: Reduce the set point of your cooling bath. Even a 5-10°C reduction can dramatically decrease the rate of thermal decomposition.[5]

    • Improve Heat Transfer: Ensure efficient stirring and that the reactor is adequately immersed in the cooling bath. Localized "hot spots" within the reaction mixture can cause decomposition even if the bath temperature appears correct.

Q: My reaction is inconsistent from one batch to the next. Could temperature be the cause?

A: Absolutely. Inconsistency is often rooted in minor, unmonitored variations in reaction parameters, with temperature being a primary culprit.

  • Causality: The kinetics of both the desired reaction and the undesired decomposition are highly sensitive to temperature.[5] A difference of even 2-3°C between batches can alter the ratio of these two competing pathways, leading to significant variations in yield, purity, and byproduct profile. Factors like ambient room temperature, the initial temperature of reagents, and the efficiency of the cooling bath can all contribute to this variability.

  • Solution:

    • Standardize All Parameters: Create and strictly follow a Standard Operating Procedure (SOP) that specifies the exact temperature for pre-cooling, reaction, and quenching.

    • Use a Thermostat/Cryostat: Relying on a simple ice bath can lead to inconsistencies as the ice melts. A circulating chiller (cryostat) provides a much more stable and reproducible cooling environment.[5]

    • Document Everything: Record the temperature profile for every reaction. This data will be invaluable for identifying the source of inconsistency.

Q: I'm seeing byproducts like diethyl maleate and fumarate in my NMR/GC-MS. Why?

A: The presence of these specific isomers is a definitive chemical fingerprint of thermal decomposition.

  • Causality: As shown in the diagram in Section 1, diethyl maleate (DEM) and diethyl fumarate (DEF) are formed when the carbene intermediate (from EDA decomposition) dimerizes.[5] Their presence proves that a significant portion of your EDA decomposed due to excessive heat rather than participating in the desired catalytic cycle.

  • Solution: This issue requires the same corrective actions as for low yield and gas evolution: lower the reaction temperature, ensure uniform and efficient cooling, and control the addition rate of EDA to prevent any accumulation or temperature spikes.

Diagram: Troubleshooting Workflow for Temperature Excursions

This workflow provides a logical sequence of steps to diagnose and resolve temperature control problems in real-time.

Troubleshooting_Workflow start Temperature Spike Observed stop_addition IMMEDIATE ACTION: Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling & Stirring stop_addition->max_cooling diagnosis Diagnose Root Cause max_cooling->diagnosis cause1 Reagent Accumulation (Addition Too Fast) diagnosis->cause1 Is addition manual? cause2 Inadequate Cooling (System Overwhelmed) diagnosis->cause2 Is cooling maxed out? cause3 Incorrect Temp Reading diagnosis->cause3 Is probe reliable? solution1 PREVENTION: Use Syringe Pump for Slow, Controlled Addition cause1->solution1 solution2 PREVENTION: - Use Larger Cooling Bath - Dilute Reaction Mixture - Run Calorimetry (RC1) cause2->solution2 solution3 PREVENTION: - Calibrate Thermocouple - Ensure Proper Placement cause3->solution3

Sources

Reference Data & Comparative Studies

Validation

Biological activity of ethyl 4-oxoazepane-3-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-Oxoazepane-3-carboxylate Derivatives For drug discovery researchers and scientists, the azepane scaffold represents a privileged seven-membered heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-Oxoazepane-3-carboxylate Derivatives

For drug discovery researchers and scientists, the azepane scaffold represents a privileged seven-membered heterocyclic motif.[1] Its inherent three-dimensional flexibility allows for broad structural diversification, making it a valuable core for developing novel therapeutic agents with a wide range of pharmacological activities.[2][3] Azepane-based compounds have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's disease agents.[1][4] This guide focuses on a key building block, ethyl 4-oxoazepane-3-carboxylate, and its derivatives, providing a comparative analysis of their biological activities, supported by experimental data and detailed protocols.

The Azepane Core: A Versatile Scaffold in Medicinal Chemistry

The ethyl 4-oxoazepane-3-carboxylate core is a versatile intermediate in the synthesis of more complex azepane derivatives.[5] Its structure, featuring a ketone and an ester group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR). The strategic incorporation of different functional groups onto the azepane ring can significantly influence the compound's biological profile.[4]

dot graph "General_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://i.imgur.com/8Q5qQ1c.png"]; } /dot

Caption: General structure of Ethyl 4-oxoazepane-3-carboxylate derivatives.

Comparative Analysis of Biological Activities

The derivatization of the ethyl 4-oxoazepane-3-carboxylate scaffold has led to the discovery of compounds with significant potential in several therapeutic areas. Below is a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Several studies have highlighted the potential of azepane derivatives as cytotoxic agents against various cancer cell lines.[4][6][7] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[8][9]

Table 1: Anticancer Activity of Representative Azepane Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Dibenzo[b,f]azepin oxadiazole 5bLeukemia (SR)- (72.97% GI)[7]
Dibenzo[b,f]azepin oxadiazole 5cLeukemia (SR)- (67.50% GI)[7]
Heterocyclic Compound 6Acute Monocytic Leukemia (THP-1)< 7.66[8]
Heterocyclic Compound 25Acute Monocytic Leukemia (THP-1)< 7.66[8]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI is Growth Inhibition.

The data suggests that modifications to the core azepane structure can lead to potent and selective anticancer agents. For instance, the conversion of dibenzo[b,f]azepine carbohydrazide derivatives into their closed oxadiazole analogues resulted in a significant increase in anticancer activity against leukemia cell lines.[7] Other studies have shown that novel heterocyclic compounds can induce apoptosis and cell cycle arrest in leukemia cells.[8]

Antimicrobial Activity

The rise of drug-resistant bacteria necessitates the development of new antimicrobial agents.[4] Azepane derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.[10][11] Their mechanism of action can involve the disruption of bacterial cell membranes.[12]

Table 2: Antimicrobial Activity of Representative Azepane and Related Heterocyclic Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1,3-Oxazepane DerivativeKlebsiella pneumoniaeNot specified[10]
1,3-Oxazepane DerivativeBacillus subtilisNot specified[10]
1,3-Oxazepane DerivativeStaphylococcus aureusNot specified[10]
1,3,4-Oxadiazole Flavonoid D4Xanthomonas oryzae pv. oryzae15[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14]

Studies on 1,3-oxazepane derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, have shown excellent inhibitory effects against plant bacteria, suggesting their potential application in agriculture.[12][15]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Azepine derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[16][17] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[16]

Table 3: Anti-inflammatory Activity of Representative Azepane Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimido[1,2-a]azepine 2fCOX-2Not specifiedHigh[16]
Pyrimido[1,2-a]azepine 5COX-2Not specifiedHigh[16]
Pyrimido[1,2-a]azepine 6COX-2Not specifiedHigh[16]

Note: The Selectivity Index indicates the preference of the compound to inhibit COX-2 over COX-1.

Research into hexahydropyrimido[1,2-a]azepine derivatives has identified compounds with high selectivity for COX-2 inhibition.[16] Molecular docking studies have helped to rationalize this selectivity, providing a basis for the design of more potent and safer anti-inflammatory agents.[16]

Experimental Workflows and Protocols

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of ethyl 4-oxoazepane-3-carboxylate derivatives.

G

Caption: General workflow for the synthesis and biological evaluation of azepane derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a common primary screening method for potential anticancer compounds.[9][18]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ethyl 4-oxoazepane-3-carboxylate derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.[13][19][20]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[13]

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture the test bacteria overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture the contents of the wells that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Protocol 3: COX Inhibition Assay (Fluorometric)

This assay is used to screen for potential inhibitors of COX-1 and COX-2 enzymes.[21]

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, COX produces Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2 to Prostaglandin H2 (PGH2). This assay uses a probe that fluoresces upon oxidation by the peroxidase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX enzymes (COX-1 and COX-2), arachidonic acid (substrate), and the fluorometric probe according to the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a range of dilutions.

  • Assay Procedure:

    • Add the assay buffer, heme, and COX enzyme to the wells of a 96-well plate.

    • Add the test inhibitor or vehicle control to the appropriate wells.

    • Incubate for a defined period (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow for inhibitor binding.[22]

    • Initiate the reaction by adding arachidonic acid.

    • Add the fluorometric probe.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

G

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of azepane derivatives.

Conclusion and Future Perspectives

Ethyl 4-oxoazepane-3-carboxylate derivatives represent a promising and versatile class of compounds with a broad spectrum of biological activities. The available data indicates their potential for development as novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on optimizing the lead compounds through structural modifications to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical candidates. The experimental protocols provided in this guide offer a robust framework for the continued exploration and evaluation of this important class of heterocyclic compounds.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2010). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638-40. [Link]

  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Novel 1,3,4-oxadiazole sulfonate/carboxylate flavonoid derivatives: synthesis and biological activity. (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 27, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to In Silico Comparison of Azepane Derivative Binding Affinity

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides a comprehensive, technically-grounded framework for the in silico comparison of the binding affinity of novel azepane...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically-grounded framework for the in silico comparison of the binding affinity of novel azepane derivatives. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating workflow from initial hypothesis to refined binding energy prediction.

Introduction: The Azepane Scaffold and the Imperative for Computational Screening

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its structural flexibility and synthetic tractability have led to its incorporation into a multitude of FDA-approved drugs and clinical candidates targeting a wide array of diseases, including cancer, Alzheimer's disease, and various microbial infections.[1][2][3] The therapeutic potential of azepane-based compounds is vast, but the synthesis and experimental testing of every conceivable derivative is a time-consuming and cost-prohibitive endeavor.

This is where in silico methodologies become indispensable. By leveraging computational power, we can rationally prioritize the most promising candidates for synthesis, dramatically accelerating the drug discovery pipeline.[4][5] This guide will detail a multi-tiered computational approach, beginning with rapid and efficient molecular docking to generate initial binding hypotheses, followed by more rigorous molecular dynamics simulations coupled with MM/PBSA calculations to refine and re-rank our candidates based on a more accurate estimation of binding free energy.

The Scientific Rationale: From Static Docks to Dynamic Complexes

A robust computational protocol relies on understanding the strengths and limitations of the chosen methods. Our workflow is designed as a funnel, starting with a broad, fast assessment and progressing to a more focused, computationally intensive, and accurate evaluation.

Tier 1: Molecular Docking - A High-Throughput First Pass

Molecular docking serves as our initial screening tool. It addresses two fundamental questions: 1) How does the ligand orient itself within the protein's binding site (the "pose")? and 2) What is the predicted strength of this interaction (the "score")?[5][6] This process is governed by two core components:

  • Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the active site.

  • Scoring Function: This provides a numerical estimation of the binding affinity, typically expressed in kcal/mol, allowing for the ranking of different poses and ligands.[5]

Causality Behind the Choice: We use docking first because it is computationally inexpensive, allowing us to screen dozens or even hundreds of derivatives quickly.[4] However, its primary limitation lies in its simplified model of reality. Most standard docking protocols treat the protein receptor as a rigid entity and use scoring functions that are approximations of the true binding free energy.[7][8] Therefore, docking results should be considered a preliminary ranking, excellent for weeding out non-binders but requiring further validation for subtle differentiations.

Tier 2: Molecular Dynamics (MD) & MM/PBSA - Refining the Prediction

To overcome the static limitations of docking, we employ Molecular Dynamics (MD) simulations. MD treats the entire protein-ligand-solvent system as a dynamic entity, simulating the movements and interactions of every atom over time according to the laws of classical mechanics, governed by a "force field."[9] This provides invaluable insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

Following a stable MD simulation, we apply the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy. This is a more theoretically sound approach than docking scores, as it incorporates:

  • Ensemble Averaging: The calculation is performed over numerous snapshots from the MD trajectory, providing an average energy that accounts for molecular motion.

  • Explicit Solvation Effects: It provides a more sophisticated treatment of the energetic cost of desolvating the ligand and the binding pocket.[10][11]

  • Energy Component Breakdown: It allows us to dissect the binding free energy into its constituent parts (van der Waals, electrostatic, polar and non-polar solvation energies), offering deep mechanistic insights into the driving forces of binding.[12]

Causality Behind the Choice: While computationally expensive, the MD to MM/PBSA pipeline provides a much more accurate and reliable ranking of ligand binding affinities than docking alone. It serves as a critical validation step, ensuring that the candidates we advance for synthesis have a high probability of success.

A Validated Experimental Workflow for Comparative Analysis

The following protocol outlines a self-validating workflow for comparing the binding affinity of three hypothetical azepane derivatives against a target protein kinase.

G cluster_dock Phase 2: Initial Screening cluster_md Phase 3: Refinement & Validation PDB 1. Target Selection (e.g., PDB ID: 2XXX) PrepProt 3. Protein Preparation (Remove water, add H+) PDB->PrepProt Ligands 2. Ligand Design (Azepane-Core, Deriv-A, Deriv-B) PrepLig 4. Ligand Preparation (3D generation, energy minimization) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Rank1 7. Initial Ranking (Based on Docking Score) Dock->Rank1 Setup 8. MD System Setup (Solvation & Ionization) Rank1->Setup Select Best Pose Sim 9. MD Simulation (Minimization, Equilibration, Production) Setup->Sim MMPBSA 10. Binding Free Energy Calc. (MM/PBSA) Sim->MMPBSA Rank2 11. Final Ranking & Analysis (Based on ΔG_bind) MMPBSA->Rank2

Caption: In Silico Workflow for Binding Affinity Comparison.

Step-by-Step Methodology

Phase 1: Target and Ligand Preparation

  • Target Selection: A suitable protein target is selected. For this guide, we'll use a hypothetical protein kinase with PDB ID 2XXX. The crystal structure is downloaded from the RCSB Protein Data Bank.

  • Ligand Design: Three azepane derivatives are designed: Azepane-Core, Azepane-A (with a hydroxyl group), and Azepane-B (with a trifluoromethyl group). Their 2D structures are sketched in a chemical drawing program.

  • Protein Preparation:

    • Load the 2XXX.pdb file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The rationale is to start with a clean binding site.

    • Add polar hydrogens and assign correct protonation states for titratable residues (e.g., HIS, ASP, GLU) at a physiological pH of 7.4.

    • Save the prepared protein structure as protein_prepared.pdbqt for docking.[13][14]

  • Ligand Preparation:

    • Convert the 2D sketches of the three azepane derivatives into 3D structures.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

    • Save each ligand in the .pdbqt format required by AutoDock Vina.

Phase 2: Molecular Docking (using AutoDock Vina)

  • Define Binding Site: The binding site is defined by creating a "grid box" that encompasses the active site region. If a ligand was present in the original crystal structure, the center and dimensions of the box are set to cover that same volume. This focuses the search algorithm on the relevant area, increasing efficiency.[13][15]

  • Run Docking Simulation: Execute the docking for each of the three ligands. A typical command would be: vina --receptor protein_prepared.pdbqt --ligand ligand_A.pdbqt --config grid.txt --out ligand_A_out.pdbqt --log ligand_A_log.txt

  • Initial Analysis: Analyze the log file for each ligand to obtain the binding affinity score for the top-predicted pose. Visualize the output .pdbqt files to inspect the binding poses and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Phase 3: MD Simulation and MM/PBSA (using GROMACS and g_mmpbsa)

  • MD System Setup:

    • For each derivative, select the best-ranked docking pose.

    • Generate a topology for the ligand using a parameterization server like CGenFF or ACPYPE. This is a critical step as standard protein force fields do not contain parameters for drug-like molecules.

    • Combine the protein and ligand coordinates into a single complex file.

    • Place the complex in a cubic simulation box, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.[16][17]

  • MD Simulation Protocol:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.

    • Production MD: Run the simulation for a significant period (e.g., 100 ns) without restraints to collect data for analysis.

  • Binding Free Energy Calculation (MM/PBSA):

    • Use the g_mmpbsa tool (or an equivalent script) to calculate the binding free energy over the last, stable portion of the production trajectory (e.g., the final 50 ns). This avoids including the initial, non-equilibrated parts of the simulation.

Data Presentation and Mechanistic Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Comparative Molecular Docking Results

Azepane DerivativeDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds (Count)
Azepane-Core-7.2LEU298, VAL234, ALA2801 (with GLU278)
Azepane-A (R=-OH)-8.5LEU298, VAL234, ASP350 3 (with GLU278, ASP350)
Azepane-B (R=-CF3)-7.9LEU298, VAL234, PHE348 1 (with GLU278)

Interpretation: The docking results suggest that Azepane-A is the most potent binder, likely due to its ability to form additional hydrogen bonds with residue ASP350. Azepane-B shows a slightly better score than the core structure, possibly due to favorable hydrophobic interactions with PHE348.

Table 2: Comparative MM/PBSA Binding Free Energy Results (kcal/mol)

Azepane DerivativeΔG_bind ΔE_vdwΔE_elecΔG_polar_solvΔG_nonpolar_solv
Azepane-Core-25.8 ± 2.1-38.5-12.130.1-5.3
Azepane-A (R=-OH)-33.4 ± 2.5-40.2-25.838.4-5.8
Azepane-B (R=-CF3)-28.9 ± 1.9-45.1-10.532.1-5.4

Interpretation: The MM/PBSA results confirm the ranking from molecular docking (Azepane-A > Azepane-B > Azepane-Core). The breakdown reveals the causality: the superior binding of Azepane-A is driven by a significantly more favorable electrostatic energy (ΔE_elec), which outweighs its higher (less favorable) polar solvation penalty. Azepane-B's improvement over the core is primarily due to stronger van der Waals interactions, confirming the hydrophobic interaction hypothesis.

G cluster_protein Protein Active Site cluster_ligand Azepane-A GLU278 GLU278 ASP350 ASP350 LEU298 LEU298 VAL234 VAL234 Azepane Azepane Ring Azepane->LEU298 Hydrophobic Azepane->VAL234 Hydrophobic Hydroxyl Hydroxyl Group (-OH) Hydroxyl->GLU278 H-Bond Hydroxyl->ASP350 H-Bond

Caption: Key interactions for the top-ranked Azepane-A derivative.

Conclusion and Authoritative Grounding

This tiered in silico approach provides a robust and scientifically sound method for comparing and prioritizing azepane derivatives. By starting with rapid molecular docking and refining our predictions with more rigorous MD simulations and MM/PBSA calculations, we can confidently identify candidates with the highest potential for strong target binding. This workflow not only ranks compounds but also provides critical mechanistic insights into the drivers of their binding affinity, guiding future rounds of rational drug design.

For projects requiring the absolute highest level of accuracy, particularly for differentiating between very similar analogues, more advanced methods such as Free Energy Perturbation (FEP) can be employed.[18][19][20] These methods are significantly more demanding computationally but can yield predictions with near-experimental accuracy. The methods described herein represent a powerful and efficient balance of computational cost and predictive accuracy, making them an invaluable asset in any modern drug discovery program.

References

  • Vertex AI Search. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.
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  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives.
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Validation

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Azepane-Containing Compounds

For researchers, scientists, and drug development professionals, the incorporation of saturated heterocycles is a cornerstone of modern medicinal chemistry. These structural motifs, such as the seven-membered azepane rin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the incorporation of saturated heterocycles is a cornerstone of modern medicinal chemistry. These structural motifs, such as the seven-membered azepane ring, are often employed to modulate physicochemical properties, enhance target engagement, and navigate complex intellectual property landscapes. However, the introduction of any new scaffold necessitates a thorough evaluation of its metabolic liabilities. This guide provides an in-depth comparison of the metabolic stability of azepane-containing compounds, benchmarked against their more common five- and six-membered counterparts, pyrrolidine and piperidine. We will delve into the mechanistic underpinnings of their metabolism, provide detailed, field-proven experimental protocols, and present comparative data to inform your drug discovery programs.

The Influence of Ring Size and Conformation on Metabolic Stability

The metabolic fate of saturated nitrogen heterocycles is predominantly dictated by the activity of cytochrome P450 (CYP) enzymes located in the liver and other metabolically active tissues.[1] These enzymes catalyze a range of oxidative reactions, with the most common metabolic pathways for rings like azepane being C-H oxidation (hydroxylation) at positions adjacent (α) or distal to the nitrogen atom, and N-dealkylation if the nitrogen is substituted.[1][2]

The stability of the heterocyclic ring is influenced by a combination of factors including ring size, conformational flexibility, and the steric and electronic environment of the C-H bonds.

  • Pyrrolidine (5-membered ring): This ring is relatively planar and can be susceptible to oxidation. Some studies suggest that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability compared to piperidine.[3]

  • Piperidine (6-membered ring): Adopting a stable chair conformation, the piperidine ring is a very common motif in approved drugs, indicating its general metabolic robustness.[4] However, it is still prone to oxidation, particularly at the carbons alpha to the nitrogen.

  • Azepane (7-membered ring): The larger and more flexible azepane ring presents a greater number of C-H bonds as potential sites for metabolism. This increased conformational flexibility can sometimes lead to a higher likelihood of presenting a metabolically labile site to the active site of a CYP enzyme.[5] However, this is not a universal rule, and the overall stability is highly dependent on the substitution pattern and the specific context of the molecule.

The choice between these ring systems is therefore a nuanced decision, requiring a balance between desired physicochemical properties, target affinity, and metabolic stability.

Comparative Metabolic Stability: A Data-Driven Analysis

Direct, head-to-head comparisons of the metabolic stability of analogous compounds containing pyrrolidine, piperidine, and azepane rings are not abundantly available in the public domain, as this data is often proprietary. However, by synthesizing findings from various studies, we can establish key trends and present illustrative data.

One study provides a valuable quantitative comparison of a piperidine-containing compound and its bioisosteric azaspiro[3.3]heptane analogues, which can serve as a proxy for understanding the impact of a larger, more constrained seven-membered ring system.[6][7]

Compound/ScaffoldIntrinsic Clearance (CLint) in HLM (µL/min/mg)Half-Life (t½) in HLM (min)
Piperidine Analog (57)14Not Reported
2-Azaspiro[3.3]heptane Analog (58)5331
1-Azaspiro[3.3]heptane Analog (59)3252
Data synthesized from a comparative study on bioisosteres.[6][7]

In this specific example, the replacement of the piperidine ring with the larger azaspiro[3.3]heptane scaffolds led to a decrease in metabolic stability (higher intrinsic clearance).[6] However, it is crucial to note that the 1-azaspiro[3.3]heptane analog was significantly more stable than its 2-azaspiro counterpart, highlighting the profound impact of subtle structural changes on metabolic fate.[6]

Qualitative data from other studies further illustrates the context-dependent nature of azepane stability. In some instances, replacing a seven-membered ring with a smaller heterocycle like a morpholine or N-methylpiperazine has led to greatly improved metabolic stability. This underscores the importance of empirical testing for each new chemical series.

Experimental Workflow for Assessing Metabolic Stability

To provide a robust and reliable assessment of the metabolic stability of your azepane-containing compounds, a well-controlled in vitro assay is essential. The liver microsomal stability assay is a widely adopted, high-throughput method for evaluating Phase I metabolism.[1]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Test Compound Stock (10 mM in DMSO) B Working Solution (e.g., 100 µM in Acetonitrile) A->B C Pooled Liver Microsomes (e.g., Human, Rat) D NADPH Regenerating System E Phosphate Buffer (pH 7.4) F Prepare Incubation Mixture: Microsomes, Buffer, Test Compound G Pre-incubate at 37°C F->G H Initiate Reaction with NADPH G->H I Incubate at 37°C with Shaking (Time points: 0, 5, 15, 30, 45 min) H->I J Quench Reaction (Acetonitrile with Internal Standard) I->J K Centrifuge to Pellet Protein J->K L Analyze Supernatant by LC-MS/MS K->L M Quantify Parent Compound Depletion L->M N Plot ln(% Remaining) vs. Time M->N O Calculate Half-Life (t½) N->O P Calculate Intrinsic Clearance (CLint) O->P

Caption: Workflow for an in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol is designed to be a self-validating system, incorporating controls that ensure the integrity of the experimental results.

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock solution in DMSO. From this, create a 100 µM working solution in acetonitrile. The use of an organic solvent for the working solution ensures compatibility with the final assay conditions and aids in solubility.

  • Human Liver Microsomes (HLM): Use pooled HLM from multiple donors to average out individual metabolic differences. Thaw on ice and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System: This is crucial for sustaining the activity of CYP enzymes. A common system consists of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer.[8] The G6PDH continuously reduces NADP+ to NADPH, the required cofactor for CYPs.

  • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4, to maintain physiological pH.

  • Internal Standard (IS) Solution: A structurally similar but chromatographically distinct compound at a known concentration in acetonitrile. This is used to account for variations in sample processing and instrument response.

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil): Expected to be rapidly metabolized (t½ < 15 min).[9]

    • Low Clearance Control (e.g., Diazepam): Expected to be slowly metabolized (t½ > 30 min).[10]

2. Incubation Procedure:

  • In a 96-well plate, combine 188 µL of 0.1 M phosphate buffer, 10 µL of the 1 mg/mL HLM suspension, and 1 µL of the 100 µM test compound working solution. This results in a final microsomal protein concentration of 0.5 mg/mL and a test compound concentration of 1 µM.[8][11] The 1 µM substrate concentration is typically well below the Michaelis-Menten constant (Km) for most CYP enzymes, ensuring the reaction follows first-order kinetics.[12] The 0.5 mg/mL protein concentration provides sufficient enzymatic activity while minimizing non-specific binding.[8]

  • Negative Control: Prepare wells with the test compound and HLM but replace the NADPH regenerating system with buffer. This accounts for any non-enzymatic degradation.

  • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system to each well. The time of addition is considered t=0.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 250 µL of cold acetonitrile containing the internal standard to the respective wells.[8] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.

3. Sample Analysis by LC-MS/MS:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

4. Data Analysis and Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[3]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) .[3]

Metabolite Identification: Unveiling the Metabolic Soft Spots

Identifying the sites of metabolic transformation is crucial for guiding structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. This is typically achieved using high-resolution LC-MS/MS.

G cluster_metid Metabolite Identification Workflow A Incubated Sample (from stability assay) B LC-MS/MS Analysis (Full Scan & Data-Dependent MS2) A->B C Data Processing Software B->C D Compare t=x with t=0 Samples C->D E Identify New Peaks (Potential Metabolites) D->E F Extract Ion Chromatograms and Mass Spectra E->F G Determine Mass Shift (e.g., +16 Da for Hydroxylation) F->G H Analyze MS/MS Fragmentation G->H I Propose Metabolite Structure H->I

Caption: General workflow for metabolite identification using LC-MS/MS.

For an azepane-containing compound, the primary metabolic transformations to look for are:

  • Hydroxylation: This results in a mass increase of +16 Da (addition of an oxygen atom). The MS/MS fragmentation pattern of the hydroxylated metabolite can help pinpoint the location of the modification. For example, fragmentation of the azepane ring will produce fragment ions that either retain or have lost the hydroxyl group, allowing for localization.

  • N-dealkylation: If the azepane nitrogen is substituted (e.g., with an ethyl group), cleavage of this group can occur. This will result in a mass decrease corresponding to the mass of the alkyl group.

The fragmentation of saturated N-heterocycles in MS/MS is complex but often involves ring-opening pathways. The presence of a hydroxyl group will influence the fragmentation, often leading to a neutral loss of water (18 Da). By comparing the fragmentation pattern of the parent compound with that of the metabolite, the site of metabolism can often be deduced.[13]

Conclusion

The metabolic stability of azepane-containing compounds is a critical parameter that must be evaluated early in the drug discovery process. While the larger, more flexible azepane ring can present additional metabolic liabilities compared to smaller pyrrolidine and piperidine rings, its metabolic fate is highly dependent on the specific molecular context. A systematic and data-driven approach, employing robust in vitro assays such as the one detailed in this guide, is essential for understanding these liabilities. By comparing the metabolic stability of azepane analogues with their five- and six-membered counterparts and identifying metabolic "soft spots," medicinal chemists can make informed decisions to design and develop more stable and ultimately more successful drug candidates.

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Azepane-Based Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, execute, and interpret the cross-reactivity profiling of azepane-based kinase inhibitors. We wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, execute, and interpret the cross-reactivity profiling of azepane-based kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer objective comparisons supported by illustrative experimental data.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell division to metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for many conditions.[5] However, the human kinome consists of over 500 members, many of which share significant structural homology within the ATP-binding site—the primary target for most inhibitors.[3][5]

This conservation presents a formidable challenge: achieving inhibitor selectivity.[3] A promiscuous inhibitor, while potent against its intended target, may bind to and modulate the activity of numerous other "off-target" kinases. Such cross-reactivity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple nodes in a disease network is advantageous.[6][7][8] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.[8][9][10]

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for its conformational flexibility and ability to form key interactions within protein binding pockets.[11][12] Its incorporation into kinase inhibitors is a strategy to optimize potency and physicochemical properties. This guide uses two hypothetical, yet representative, azepane-based inhibitors to illustrate the principles of cross-reactivity profiling:

  • AZ-AURK-01: A potent inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitosis.

  • AZ-BTK-01: A potent inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.

Methodologies for Kinome-Wide Selectivity Profiling

Choosing the appropriate profiling strategy is a critical decision driven by the stage of drug discovery and the specific questions being asked. The primary methodologies can be broadly categorized into biochemical assays (measuring enzymatic activity) and binding assays (measuring physical interaction).[13]

Biochemical (Activity) Assays

These assays directly measure the catalytic activity of a kinase—the transfer of a phosphate group from ATP to a substrate.[13] The effect of an inhibitor is quantified by the reduction in this activity.

  • Causality & Rationale: Activity assays are considered the "gold standard" as they confirm functional inhibition of the kinase.[13] The resulting IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is a direct measure of functional potency.[14] However, results can be influenced by assay conditions, particularly the ATP concentration.[6] Profiling at both a low ATP concentration (near the Kₘ for each kinase) and a physiological concentration (~1 mM) can provide a more complete picture of a compound's potential cellular activity.[6][10]

  • Common Platforms:

    • Radiometric Assays: The traditional gold standard, using ³²P- or ³³P-labeled ATP to directly measure phosphate incorporation into a substrate.[13] They are highly sensitive and not prone to interference from compound fluorescence but require handling of radioactive materials.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These homogeneous assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16] They are highly sensitive, scalable for high-throughput screening, and applicable to virtually any kinase.[16]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer to detect the phosphorylation of a substrate.[13][15] They are well-suited for high-throughput applications and avoid radioactivity.

Competition Binding Assays

Binding assays quantify the physical interaction between an inhibitor and the kinase, typically by measuring the displacement of a known, tagged ligand from the ATP-binding site.[13]

  • Causality & Rationale: The key advantage is that these assays are ATP-independent.[17] This provides a direct measurement of the inhibitor's affinity for the kinase, expressed as a dissociation constant (Kd), without the confounding variable of competition with ATP. This makes it easier to compare structure-activity relationships (SAR) across different kinases. The KINOMEscan® platform is a widely used example of this technology.[17][18][19]

  • Workflow Visualization: The workflow for a competition binding assay is a self-validating system where a known interaction is competitively disrupted by the test compound.

G cluster_0 Assay Principle cluster_1 Quantification Kinase Kinase-DNA Tag Ligand Immobilized Ligand (on bead) Kinase->Ligand Binding Prevented by Compound qPCR qPCR Detection of DNA Tag Ligand->qPCR Quantify Bound Kinase Compound Test Compound (e.g., AZ-AURK-01) Compound->Kinase Binds to ATP Site Result Signal Inversely Proportional to Binding Affinity qPCR->Result

Caption: Workflow for a competition binding assay like KINOMEscan®.

Comparative Analysis: AZ-AURK-01 vs. AZ-BTK-01

To illustrate the output of a profiling campaign, we present hypothetical data for our two azepane-based inhibitors screened against a representative panel of 97 kinases using a competition binding assay. Selectivity is quantified using the Selectivity Score (S-score), calculated as the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[6][9] A lower S-score indicates higher selectivity.

Table 1: Cross-Reactivity Profiling Data (Percent Inhibition @ 1 µM)

Kinase TargetKinase FamilyAZ-AURK-01 (% Inhibition)AZ-BTK-01 (% Inhibition)
AURKA AGC99.8 2.1
AURKB AGC85.23.5
BTK TK5.499.9
ITKTK4.191.5
TECTK6.888.7
EGFRTK15.745.1
VEGFR2 (KDR)TK72.310.3
ABL1TK33.165.8
SRCTK25.058.2
CDK2CMGC41.612.9
GSK3BCMGC11.28.8
... (86 other kinases)...<10% for most<10% for most
Selectivity Score (S(90)) 0.01 (1/97) 0.03 (3/97)
Interpretation of Results
  • AZ-AURK-01: This compound demonstrates high selectivity for its primary target, AURKA.[9] However, it shows significant off-target activity against AURKB, a closely related isoform, and VEGFR2, a tyrosine kinase involved in angiogenesis. The inhibition of VEGFR2 is a critical finding that could predict potential side effects such as hypertension or bleeding, or alternatively, suggest a dual-action anti-mitotic/anti-angiogenic therapeutic profile.

  • AZ-BTK-01: This compound is exceptionally potent against BTK. Its cross-reactivity profile reveals potent inhibition of other TEC family kinases (ITK, TEC), which is a common feature of many BTK inhibitors.[6] This "off-target" activity can be therapeutically relevant, but also requires careful consideration. Additionally, moderate inhibition of ABL1 and SRC is observed, highlighting the need for further investigation to de-risk potential liabilities.

Detailed Experimental Protocols

Trustworthy data is built upon robust, well-controlled experimental protocols. Here we provide step-by-step methodologies for key assays.

Protocol 1: TR-FRET Biochemical Assay for IC50 Determination

This protocol describes the determination of an inhibitor's IC50 value against a target kinase.

Principle: A europium (Eu)-labeled anti-phospho-substrate antibody serves as the FRET donor, and an Alexa Fluor® 647 (AF647)-labeled substrate peptide acts as the acceptor. Phosphorylation of the peptide by the kinase brings the donor and acceptor into proximity, generating a FRET signal. The inhibitor disrupts this process.[20][21]

Materials:

  • Kinase (e.g., AURKA)

  • AF647-labeled peptide substrate

  • Eu-labeled anti-phospho-antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test Compound (e.g., AZ-AURK-01) serially diluted in DMSO

  • 384-well low-volume assay plates (e.g., Corning 4514)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AZ-AURK-01 in 100% DMSO, starting at 1 mM.

  • Assay Plate Stamping: Transfer 50 nL of each compound dilution into the assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Detection:

    • Prepare a 2X Detection Mix containing the Eu-labeled antibody in TR-FRET Dilution Buffer.

    • Add 10 µL of the 2X Detection Mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This protocol validates that the inhibitor engages its target in a cellular context by assessing the phosphorylation status of a downstream substrate.

Principle: For our example, AURKA phosphorylates Histone H3 at Serine 10 (pHH3-S10) during mitosis. A potent AURKA inhibitor should reduce this phosphorylation in a dose-dependent manner.

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Nocodazole (mitotic arresting agent)

  • Test Compound (AZ-AURK-01)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-pHH3(S10), anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HeLa cells in a 6-well plate and grow to ~70% confluency.

    • Treat cells with Nocodazole (e.g., 100 ng/mL) for 16 hours to synchronize them in mitosis.

    • Add increasing concentrations of AZ-AURK-01 (e.g., 0, 10, 30, 100, 300, 1000 nM) to the synchronized cells. Incubate for 2 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load 20 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against pHH3(S10) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 as a loading control.

  • Analysis: Quantify the band intensity for pHH3(S10) and normalize it to the Total Histone H3 signal. Plot the normalized signal against inhibitor concentration to determine cellular potency.

Strategic Framework for Profiling

A logical, phased approach to profiling ensures that resources are used efficiently.

G Start Lead Compound Identified (e.g., Azepane-based) Primary_Screen Primary Biochemical Assay (e.g., TR-FRET vs Target) Start->Primary_Screen Potent Potent? (IC50 < 100 nM) Primary_Screen->Potent Broad_Profile Broad Kinome Screen (e.g., KINOMEscan® @ 1µM) Potent->Broad_Profile Yes SAR SAR to Improve Selectivity Potent->SAR No Selective Selective? (e.g., S-score < 0.05) Broad_Profile->Selective Cell_Assay Cellular Target Engagement & Downstream Signaling Assay Selective->Cell_Assay Yes Off_Target_IC50 Determine IC50s for Key Off-Targets Selective->Off_Target_IC50 No Advance Advance to Further Studies Cell_Assay->Advance Off_Target_IC50->SAR

Caption: Decision workflow for kinase inhibitor profiling.

References

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Guchhait, G., et al. (2021). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaveta, et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Xie, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. Available at: [Link]

  • Sali, A. A., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. MDPI. Available at: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Advent, M. A., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Zegzouti, H., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Available at: [Link]

  • Eurofins Discovery (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Lord, C. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Lategahn, J., et al. (2020). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. Available at: [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Drew, L., et al. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • Sheng, Y., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]

  • Ohori, M., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells. Available at: [Link]

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